molecular formula C12H9ClN2O4S2 B14746001 N-(Benzenesulfonyl)-4-nitrobenzene-1-sulfinimidoyl chloride CAS No. 5184-31-6

N-(Benzenesulfonyl)-4-nitrobenzene-1-sulfinimidoyl chloride

Cat. No.: B14746001
CAS No.: 5184-31-6
M. Wt: 344.8 g/mol
InChI Key: OBVFDBIMYZDSSF-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-4-nitrobenzene-1-sulfinimidoyl chloride is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both sulfonyl and sulfinimidoyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-4-nitrobenzene-1-sulfinimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 4-nitrobenzene-1-sulfinimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-4-nitrobenzene-1-sulfinimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of sulfonamides.

    Substitution: The sulfinimidoyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfinimidoyl chloride group under mild conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Benzenesulfonyl)-4-nitrobenzene-1-sulfinimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: :

Properties

CAS No.

5184-31-6

Molecular Formula

C12H9ClN2O4S2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[chloro-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C12H9ClN2O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H

InChI Key

OBVFDBIMYZDSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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